![molecular formula C20H20N4O3S B2638652 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone CAS No. 477872-20-1](/img/structure/B2638652.png)

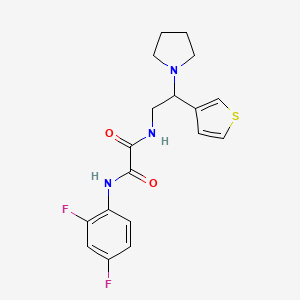

6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

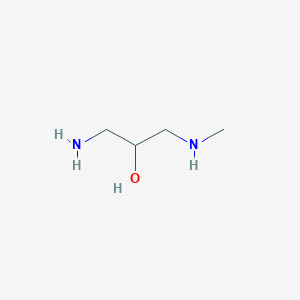

6-Phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone is a derivative of pyridazine . Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This compound has a molecular formula of C14H16N4O and an average mass of 256.303 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinone ring, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality . It also includes a phenylsulfonyl piperazino group .科学的研究の応用

Antifungal Applications

A series of pyridazinone analogs including 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone were investigated as potent β-1,3-glucan synthase inhibitors, leading to compounds with significant antifungal activity against fungal strains like Candida glabrata and Candida albicans. The study detailed the optimization of the sulfonamide moiety, resulting in improved systematic exposure while maintaining antifungal efficacy (Zhou et al., 2011).

Pharmacological Properties

The pyridazinone derivative this compound and its analogs were synthesized and tested for analgesic and anti-inflammatory properties. The chemical structure adjustments led to the discovery of compounds with promising analgesic and anti-inflammatory potentials. In particular, some compounds in this series exhibited better analgesic activity than acetylsalicylic acid and comparable anti-inflammatory activity to indometacin, without showing gastric ulcerogenic effects, suggesting a favorable therapeutic profile (Gökçe et al., 2005).

Antithrombotic Potential

Derivatives of this compound were synthesized with a focus on enhancing antithrombotic effects. The synthesized compounds showed promising results in inhibiting platelet aggregation induced by ADP in vitro. Some compounds were noted for their potency, surpassing that of known antithrombotic drugs, indicating their potential as selective antithrombotic agents (Dong, 2003).

Herbicide Activity

Research on pyridazinone herbicides revealed that this compound derivatives can inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. These findings underscored the potential of pyridazinone derivatives in developing herbicides with specific biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

作用機序

Mode of Action

The mode of action of pyridazinones can vary greatly depending on their specific structure and the biological target they interact with . Without specific information on “6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone” or “4-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one”, it’s difficult to provide a detailed explanation of their mode of action.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of pyridazinones can vary greatly depending on their specific structure . Without specific information on “this compound” or “4-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one”, it’s difficult to provide a detailed outline of their pharmacokinetic properties.

Result of Action

The molecular and cellular effects of pyridazinones can vary greatly depending on their specific structure and the biological target they interact with . Without specific information on “this compound” or “4-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one”, it’s difficult to describe the specific effects of these compounds.

特性

IUPAC Name |

4-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c25-19-15-18(20(22-21-19)16-7-3-1-4-8-16)23-11-13-24(14-12-23)28(26,27)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHUQOWTCCTZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2638577.png)

![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzamide](/img/structure/B2638579.png)

![Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B2638581.png)

![1-(4-fluorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2638584.png)

![N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2638586.png)

![tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate](/img/structure/B2638588.png)

![11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2638590.png)

![Ethyl 2-(2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2638591.png)

![4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2638592.png)